molecular formula C12H10N2O3 B1398395 5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 1019012-13-5

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B1398395
CAS No.: 1019012-13-5
M. Wt: 230.22 g/mol
InChI Key: BOKKBTDWLJHRAX-UHFFFAOYSA-N
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Description

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals

Biochemical Analysis

Biochemical Properties

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. For instance, the interaction with hydrolases can lead to the hydrolysis of the ester group, resulting in the formation of 5-formyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may undergo degradation, leading to the formation of various by-products. These degradation products can have different biological activities compared to the parent compound. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in various cellular compartments. For instance, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors, while its localization in the mitochondria can impact cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under basic conditions, followed by esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 5-Carboxy-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester.

    Reduction: 5-Hydroxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is unique due to its specific functional groups, which allow for a wide range of chemical modifications and potential biological activities. Its formyl group provides a versatile site for further chemical transformations, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

methyl 5-formyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)10-7-13-14(11(10)8-15)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKKBTDWLJHRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228458
Record name Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019012-13-5
Record name Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019012-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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